2-(2-Hydroxyethyl)-4-methylidenenorvaline
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Overview
Description
2-(2-Hydroxyethyl)-4-methylidenenorvaline is a chemical compound with a unique structure that includes both a hydroxyethyl group and a methylidene group
Preparation Methods
The synthesis of 2-(2-Hydroxyethyl)-4-methylidenenorvaline can be achieved through several routes. One common method involves the esterification of methacrylic acid with ethylene glycol, followed by a ring-opening process using ethylene oxide . Industrial production often employs free radical polymerization techniques, which can be optimized for different applications by adjusting the reaction conditions . Other methods include precipitation polymerization, polymerization in the presence of salts, and lyophilization .
Chemical Reactions Analysis
2-(2-Hydroxyethyl)-4-methylidenenorvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include azobisisobutyronitrile (AIBN) for free radical polymerization . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Hydroxyethyl)-4-methylidenenorvaline has numerous applications in scientific research. In chemistry, it is used as a monomer for the synthesis of hydrogels and other polymers . In biology, it has been investigated for its biocompatibility and potential use in drug delivery systems . In medicine, it is explored for its role in tissue engineering and regenerative medicine . Industrial applications include its use in coatings, adhesives, and contact lenses .
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-4-methylidenenorvaline involves its interaction with various molecular targets and pathways. For example, in drug delivery systems, the compound’s hydrogel form can encapsulate bioactive molecules and release them in a controlled manner . The hydroxyethyl group allows for hydrogen bonding and interaction with biological tissues, enhancing its biocompatibility .
Comparison with Similar Compounds
2-(2-Hydroxyethyl)-4-methylidenenorvaline can be compared with other similar compounds such as 2-hydroxyethyl methacrylate (HEMA) and poly(2-hydroxyethyl methacrylate) (pHEMA) . These compounds share similar structural features but differ in their specific applications and properties. For instance, HEMA is widely used in dental products and nail cosmetics, while pHEMA is known for its use in contact lenses and biomedical devices .
Properties
CAS No. |
872983-39-6 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-amino-2-(2-hydroxyethyl)-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C8H15NO3/c1-6(2)5-8(9,3-4-10)7(11)12/h10H,1,3-5,9H2,2H3,(H,11,12) |
InChI Key |
CXESYRCSTPIPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CCO)(C(=O)O)N |
Origin of Product |
United States |
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